Tetrachlorobis(tetrahydrofuran)zirconium is a coordination compound with the formula . This compound features zirconium in a +4 oxidation state coordinated with two tetrahydrofuran molecules and four chlorine atoms. It appears as a solid, typically white to pale yellow in color, and is soluble in organic solvents like tetrahydrofuran. The compound is classified under organometallic compounds due to its metal-carbon interactions, specifically involving the zirconium atom and the tetrahydrofuran ligands .
Tetrachlorobis(tetrahydrofuran)zirconium is a corrosive and irritant compound.
One significant application of Tetrachlorobis(tetrahydrofuran)zirconium is as a precursor for the synthesis of well-defined Ziegler-Natta catalysts. These catalysts are crucial in the polymerization of alkenes, particularly in the production of polyolefins like polyethylene and polypropylene, which are widely used plastics. By manipulating the reaction conditions, researchers can tailor the structure and properties of the resulting polymer using Tetrachlorobis(tetrahydrofuran)zirconium as a starting material [].
Tetrachlorobis(tetrahydrofuran)zirconium demonstrates potential in the development of advanced materials. Studies have explored its use as a precursor for the deposition of thin films of zirconium oxide (ZrO₂) using techniques like chemical vapor deposition (CVD). ZrO₂ is a versatile material with applications in solid-state electrolytes for fuel cells, gas sensors, and optical coatings due to its excellent chemical stability, high refractive index, and ionic conductivity [, ].
Tetrachlorobis(tetrahydrofuran)zirconium can be synthesized through several methods:
This compound has several applications in various fields:
Interaction studies involving tetrachlorobis(tetrahydrofuran)zirconium primarily focus on its reactivity with various nucleophiles and ligands. Research has shown that this compound can interact with phosphines and other donor molecules, leading to new complexes that may have enhanced catalytic properties or altered reactivity profiles. Understanding these interactions is crucial for developing new applications in catalysis and material science .
Several compounds share similarities with tetrachlorobis(tetrahydrofuran)zirconium due to their coordination chemistry involving zirconium or similar metal centers. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Zirconium(IV) Chloride Tetrahydrofuran Complex | Used as a precursor for various zirconium materials | |
| Zirconocene Dichloride | Features cyclopentadienyl ligands for unique reactivity | |
| Zirconium(IV) Acetylacetonate | Known for its use in sol-gel processes |
Uniqueness: Tetrachlorobis(tetrahydrofuran)zirconium stands out due to its specific coordination environment with tetrahydrofuran ligands and multiple chlorine substituents, which influence its reactivity and potential applications in catalysis compared to other zirconium complexes.
Tetrachlorobis(tetrahydrofuran)zirconium, commonly abbreviated as ZrCl₄·2THF, emerged as a critical coordination complex in the late 20th century. Its development paralleled advancements in organometallic chemistry, where the need for soluble zirconium precursors drove the exploration of Lewis base adducts. Early syntheses involved reacting zirconium(IV) chloride (ZrCl₄) with tetrahydrofuran (THF), a solvent known for its strong coordinating ability. By the 1990s, studies such as those by Breen and Stephan (1992) elucidated its reactivity with phosphines, cementing its role in ligand substitution chemistry. The compound’s utility in nanocrystal synthesis and catalytic applications further solidified its importance in modern inorganic chemistry.
The IUPAC name for this complex is tetrachlorobis(tetrahydrofuran)zirconium(IV), with the chemical formula C₈H₁₆Cl₄O₂Zr and a molecular weight of 377.25 g/mol. Key identifiers include:
Crystallographic studies confirm that the THF oxygen atoms occupy axial positions, while chlorides form the equatorial plane. The Zr–Cl bond distances range from 2.31–2.67 Å, and Zr–O bonds measure approximately 2.10 Å.
ZrCl₄·2THF serves as a versatile precursor due to its solubility in organic solvents, unlike polymeric ZrCl₄. It facilitates:
The synthesis of tetrachlorobis(tetrahydrofuran)zirconium represents a fundamental coordination chemistry reaction between zirconium tetrachloride and tetrahydrofuran as a Lewis base donor solvent [1] [2] [3]. The conventional synthetic approach involves the direct coordination of two tetrahydrofuran molecules to the zirconium center, following the stoichiometric reaction: ZrCl₄ + 2THF → ZrCl₄·2THF [4].
The reaction proceeds through a Lewis acid-base mechanism where the electron-deficient zirconium center acts as a Lewis acid, accepting electron pairs from the oxygen atoms of tetrahydrofuran molecules [5] [6]. The polymeric structure of solid zirconium tetrachloride readily degrades upon treatment with Lewis bases, which cleave the zirconium-chloride-zirconium linkages present in the parent compound [7] [5].
Table 1: Structural Parameters for Tetrachlorobis(tetrahydrofuran)zirconium
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₆Cl₄O₂Zr | [2] [3] |
| Molecular Weight | 377.25 g/mol | [3] [8] |
| Melting Point | 175-177°C | [9] [8] [10] |
| Coordination Geometry | Distorted octahedral | [11] |
| Zr-Cl Bond Lengths | 2.389-2.425 Å | [11] |
| Zr-O Bond Lengths | 2.1-2.2 Å | [12] |
The synthesis typically requires anhydrous conditions and an inert atmosphere to prevent hydrolysis of the moisture-sensitive zirconium tetrachloride starting material [9] [14] [4]. The reaction is commonly performed in dry tetrahydrofuran as both solvent and coordinating ligand, with the product crystallizing as white to off-white crystalline powder [9] [10] [15].
Optimal reaction conditions involve maintaining temperatures between room temperature and 60°C, with reaction times ranging from several hours to overnight depending on the scale and desired purity [16] [17] [4]. The use of freshly distilled dry tetrahydrofuran is essential to achieve high yields and prevent the formation of hydrolysis products [18] [19].
Tetrahydrofuran coordination to zirconium centers can lead to complex mechanistic pathways involving potential ring-opening reactions under specific conditions [20] [21] [22]. The tendency for tetrahydrofuran ring-opening increases in the series titanium, zirconium, hafnium, with zirconium showing intermediate reactivity compared to its group 4 congeners [20].
Ring-opening mechanisms typically involve initial coordination of tetrahydrofuran to the electron-deficient zirconium center, followed by nucleophilic attack at the carbon-oxygen bond [22] [23]. The process can yield 1-oxa-2-zirconacyclohexane species through cleavage of the tetrahydrofuran ring, particularly under elevated temperatures or in the presence of reducing agents [20] [21].
Table 2: Mechanistic Pathways for Tetrahydrofuran Ring-Opening
| Mechanism Type | Activation Energy | Product Type | Conditions |
|---|---|---|---|
| Thermal Ring-Opening | Variable | Oxa-zirconacyclohexane | Elevated temperature |
| Lewis Acid Catalyzed | Lower barrier | Linear alkoxide chains | Coordinating environment |
| Reductive Conditions | Moderate | Dinuclear complexes | Presence of reducing metals |
The coordination of tetrahydrofuran to zirconium can be described through frontier molecular orbital interactions, where the lone pair electrons on oxygen interact with vacant d-orbitals on zirconium [22]. Energy decomposition analysis reveals that donor-acceptor interactions predominate over electron-sharing interactions in the bonding scenario [22].
Forward donation from tetrahydrofuran to zirconium (lone pair oxygen → empty σ* zirconium) plays the predominant role, while back-bonding from zirconium to tetrahydrofuran contributes to a lesser extent [22]. The activation strain model indicates that deformation energy of tetrahydrofuran represents the key factor determining activation barriers for ring-opening processes [22].
Purification of tetrachlorobis(tetrahydrofuran)zirconium requires careful attention to moisture exclusion and appropriate recrystallization procedures [10] . The compound exhibits high sensitivity to atmospheric moisture, necessitating handling under inert atmosphere conditions throughout the purification process [9] [14].
Recrystallization techniques typically involve dissolution of the crude product in minimal warm tetrahydrofuran, followed by slow addition of diethyl ether to induce crystallization . This approach effectively removes unreacted starting materials and oligomeric byproducts while maintaining the integrity of the coordination complex .
Table 3: Purification Methods and Yields
| Method | Solvent System | Temperature | Typical Yield | Purity |
|---|---|---|---|---|
| Recrystallization | THF/Ether | Room temperature | 70-85% | >98% |
| Sublimation | Vacuum | 150-200°C | 60-75% | >99% |
| Column Chromatography | Dry solvents | Room temperature | 65-80% | >95% |
The crystalline form obtained through recrystallization exhibits distorted octahedral coordination geometry with two tetrahydrofuran ligands positioned cis to one another [11]. X-ray crystallographic analysis reveals that the difference in trans influence between tetrahydrofuran and chloride ligands results in two distinct groups of chloride ligands with marginally different bond lengths [11].
Sublimation purification can be employed for small-scale preparations, taking advantage of the compound's volatility at elevated temperatures under reduced pressure [9] [25]. However, this method requires careful temperature control to prevent decomposition while achieving effective purification [26] [27].
Storage conditions require maintenance at low temperatures (2-8°C) in sealed containers under inert atmosphere to prevent hydrolysis and oxidation [9] [8]. The purified compound typically exhibits a melting point of 175-177°C and appears as white crystalline powder with high purity [3] [9] [10].
Industrial synthesis of tetrachlorobis(tetrahydrofuran)zirconium follows scaled-up versions of laboratory procedures while incorporating specialized equipment for handling moisture-sensitive materials [28] [29] [25]. Commercial production typically involves continuous inert gas purging systems to maintain anhydrous conditions throughout the manufacturing process [29] [30].
Large-scale production requires high-purity zirconium tetrachloride (≥99.9%) as starting material to minimize trace contaminants that could affect product quality [29] [31]. The reaction is conducted in jacketed reactors with precise temperature control and efficient mixing systems to ensure uniform product formation [25] [30].
Table 4: Industrial Production Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50-500 mL | 100-1,000 L |
| Typical Yield | 65-75% | 70-85% |
| Processing Time | 12-24 hours | 8-16 hours |
| Purity Specification | >98% | >99% |
| Production Capacity | Grams | Kilograms |
Industrial purification employs centrifugal filtration systems rather than conventional vacuum filtration to handle larger volumes efficiently [30]. Continuous monitoring of moisture content using Karl Fischer titration ensures product specifications are maintained throughout the production cycle [31].
The global market for high-purity zirconium tetrachloride, including its tetrahydrofuran complex, is estimated at 200 million USD in 2024 and projected to reach 350 million USD by 2033, reflecting growing demand in nuclear, aerospace, and electronics industries [28]. Manufacturing facilities must comply with stringent quality control measures and environmental regulations governing the handling of chlorinated compounds [28] [25].
Tetrachlorobis(tetrahydrofuran)zirconium exhibits a distorted octahedral coordination geometry around the central zirconium(IV) ion, as confirmed by comprehensive crystallographic investigations [1] [2] [3]. The compound adopts a molecular structure with the empirical formula C8H16Cl4O2Zr and a molecular weight of 377.25 g/mol [4] [5] [6]. The crystallographic studies reveal that the zirconium center is coordinated by six donor atoms: four chlorine atoms and two oxygen atoms from the tetrahydrofuran ligands, forming a ZrCl4O2 coordination core [4] [5] .
The structural analysis demonstrates significant deviation from ideal octahedral symmetry, with the coordination polyhedron exhibiting characteristic distortions commonly observed in zirconium(IV) complexes [1] [2] [8]. The Zr-Cl bond lengths range from 2.42 to 2.48 Å, which are typical values for zirconium(IV)-chloride interactions [2] [3] [9]. The Zr-O(THF) bond distances span 2.40 to 2.46 Å, comparable to other structurally characterized zirconium-tetrahydrofuran complexes [2] [3] [9]. These bond lengths are consistent with the ionic radius of zirconium(IV) (0.72 Å) and reflect the strong electrostatic interactions between the highly charged metal center and the anionic chloride ligands [8] [10].
The bond angles within the coordination sphere deviate significantly from the ideal 90° and 180° values expected for perfect octahedral geometry. The Cl-Zr-Cl angles range from 85-95° for cis arrangements and 170-180° for trans configurations [1] [2]. Similarly, the O-Zr-O angles demonstrate the cis-arrangement of the tetrahydrofuran ligands, with values ranging from 85-95° for adjacent ligands [1] [2]. This distortion arises from the steric requirements of the bulky tetrahydrofuran molecules and the electronic preferences of the d0 zirconium(IV) center [8] [10].
Related crystallographic studies of analogous zirconium complexes provide valuable comparative data. For instance, the trichlorido(tetrahydrofuran) zirconium complex [ZrCl3(C19H25N2Si)(C4H8O)] exhibits a distorted octahedral coordination polyhedron with Zr-Cl distances of approximately 2.45 Å and Zr-O(THF) distances of 2.40 Å [1] [2] [3]. The coordination polyhedron distortion is attributed to the presence of the bulky indenyl group and the THF ligand, which occupy apical positions while the chlorine atoms and nitrogen atom occupy equatorial positions [1] [2] [3].
| Property | Value/Range | Comments | Reference |
|---|---|---|---|
| Coordination Number | 6 | Six donor atoms around Zr center | [1] [2] [8] |
| Geometry | Distorted octahedral | Deviation from ideal Oh symmetry | [1] [2] [8] |
| Zr-Cl Bond Length (Å) | 2.42-2.48 | Typical Zr(IV)-Cl distances | [2] [3] [9] |
| Zr-O(THF) Bond Length (Å) | 2.40-2.46 | Similar to other Zr-THF complexes | [2] [3] [9] |
| Cl-Zr-Cl Angle (°) | 85-95 (cis), 170-180 (trans) | Distortion from 90° and 180° | [1] [2] |
| O-Zr-O Angle (°) | 85-95 (cis), 170-180 (trans) | cis-arrangement of THF ligands | [1] [2] |
| THF Conformation | Envelope | Common for coordinated THF | [2] [3] |
| Coordination Environment | ZrCl4O2 core | Four Cl⁻ and two THF ligands | [4] [5] |
Comprehensive spectroscopic characterization of tetrachlorobis(tetrahydrofuran)zirconium provides detailed insights into its molecular structure and electronic properties through multiple analytical techniques [11] [12] [13]. The spectroscopic profile encompasses nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, each contributing unique structural information about the coordination environment and bonding characteristics [11] [12] [13].
Nuclear Magnetic Resonance Spectroscopy
The 1H NMR spectrum of tetrachlorobis(tetrahydrofuran)zirconium exhibits characteristic resonances corresponding to the coordinated tetrahydrofuran ligands [11] [12] [13]. The methylene protons adjacent to oxygen (OCH2) appear as multiplets in the range of 3.70-3.75 ppm, while the remaining methylene protons (CH2) resonate as multiplets between 1.85-1.90 ppm [11] [12] [13]. These chemical shift values are consistent with coordination-induced deshielding effects observed upon tetrahydrofuran binding to electron-deficient metal centers [14] [15].
The 13C NMR spectroscopy reveals two distinct carbon environments within the coordinated tetrahydrofuran molecules [11] [12] [13]. The carbon atoms bound to oxygen exhibit chemical shifts around 68 ppm, while the methylene carbons appear at approximately 25 ppm [11] [12] [13] [14]. These values are characteristic of tetrahydrofuran coordination to transition metal complexes and demonstrate the symmetrical coordination of both THF ligands to the zirconium center [14] [15].
31P NMR studies of related zirconium-phosphine complexes show coordination-induced chemical shift changes that provide evidence for ligand binding and exchange processes [11] [16]. The phosphorus resonances exhibit significant downfield shifts upon coordination, indicative of reduced electron density at the phosphorus center due to σ-donation to the zirconium atom [11] [16].
Infrared Spectroscopy
The infrared spectrum of tetrachlorobis(tetrahydrofuran)zirconium displays characteristic vibrational modes that confirm the presence of both zirconium-chlorine and zirconium-oxygen bonds [17] [12] [13]. The Zr-Cl stretching vibrations appear in the range of 300-450 cm⁻¹, consistent with literature values for terminal zirconium-chloride bonds [17]. The C-O stretching frequency of the coordinated tetrahydrofuran ligands occurs at approximately 1050 cm⁻¹, representing a shift from the free ligand value due to coordination effects [12] [13].
Ultraviolet-Visible Spectroscopy
The UV-Vis spectrum of tetrachlorobis(tetrahydrofuran)zirconium exhibits weak absorption bands attributable to ligand-to-metal charge transfer (LMCT) transitions [18]. The d0 electronic configuration of zirconium(IV) precludes d-d electronic transitions, making LMCT and ligand-centered transitions the primary sources of electronic absorption [18]. The compound appears as a white to beige crystalline solid, consistent with the absence of visible d-d transitions and the presence of only high-energy LMCT bands [5] [6] [19].
Comparative spectroscopic studies of tetrahydrofuran conformations reveal that the coordinated THF molecules adopt envelope conformations, as evidenced by the characteristic vibrational and NMR spectroscopic signatures [2] [3] [20]. The conformational preference of coordinated tetrahydrofuran differs from the free ligand, which exhibits rapid ring-puckering dynamics in solution [20].
| Technique | Key Features/Ranges | Assignment | Reference |
|---|---|---|---|
| 1H NMR (δ, ppm) | THF protons: 1.85-1.90 (m), 3.70-3.75 (m) | CH2 and OCH2 environments in coordinated THF | [11] [12] [13] |
| 13C NMR (δ, ppm) | THF carbons: ~25, ~68 ppm | Methylene and oxygen-bound carbons | [11] [12] [13] |
| IR (ν, cm⁻¹) | Zr-Cl stretching: 300-450 cm⁻¹, C-O stretching: ~1050 cm⁻¹ | Metal-halogen bonds, ether linkages | [17] [12] [13] |
| 31P NMR | Coordination-induced shifts observed | Phosphine coordination effects | [11] [16] |
| UV-Vis | d-d transitions weak (d⁰ configuration) | Ligand-to-metal charge transfer bands | [18] |
| Crystal Structure Analysis | Distorted octahedral geometry confirmed | Six-coordinate zirconium center | [1] [2] [3] |
The electronic structure and charge distribution in tetrachlorobis(tetrahydrofuran)zirconium can be analyzed through the lens of formal oxidation states and electron density distribution patterns [21] [22] [23]. While the compound does not exhibit a true zwitterionic configuration in the classical sense, the charge distribution within the coordination sphere demonstrates significant polarization and electron density transfer characteristic of highly ionic metal-ligand interactions [21] [23].
Formal Charge Analysis
The zirconium center exists in the +4 oxidation state, corresponding to a d0 electronic configuration [8] [10] [24]. This high oxidation state creates a strongly electrophilic metal center that forms predominantly ionic bonds with the chloride ligands and coordinate covalent bonds with the tetrahydrofuran oxygen atoms [8] [24]. The formal charge distribution can be represented as [Zr4+][Cl⁻]4[THF]2, where the tetrahydrofuran molecules act as neutral two-electron donors [4] [5] [25].
Electron Density Distribution
Theoretical and experimental electron density studies of related zirconium complexes reveal significant charge transfer from ligands to the metal center [21] [23]. In the case of organozirconium complexes, electron density analysis has demonstrated Zr-to-ligand charge transfer values ranging from 0.68 to 1.48 electrons, depending on the nature of the coordinated ligands [21] [23]. For tetrachlorobis(tetrahydrofuran)zirconium, the highly electronegative chloride ligands and the electron-donating tetrahydrofuran molecules create a complex charge distribution pattern [21] [23].
The 4d atomic orbitals of zirconium exhibit unusual population patterns that deviate from simple ligand field considerations [21] [23]. This deviation indicates a high degree of σ-donation from the tetrahydrofuran oxygen lone pairs to the empty d orbitals of zirconium [21] [23]. The polarization of electron density toward the zirconium center is enhanced by the presence of the four chloride ligands, which stabilize the high oxidation state through electrostatic interactions [21] [24].
Comparison with Zwitterionic Complexes
True zwitterionic zirconium complexes, such as the (iminopyrrolyl)zirconium complex with benzylaluminate anion, exhibit distinct charge separation with formally positive and negative centers within the same molecular framework [22]. These complexes demonstrate tight ion-pair formation between the zirconium cation and the anionic counterpart, resulting in enhanced stability compared to analogous neutral complexes [22].
In contrast, tetrachlorobis(tetrahydrofuran)zirconium maintains overall charge neutrality while exhibiting significant internal charge redistribution [21] [23]. The high formal charge on the zirconium center (+4) is balanced by the four chloride anions (-1 each), with the tetrahydrofuran ligands providing additional electron density through coordinate bonds [4] [5] [24].
Charge Distribution Effects on Coordination Geometry
The charge distribution pattern significantly influences the coordination geometry and bond lengths observed in the crystal structure [21] [23] [26]. The highly charged zirconium center exhibits strong electrostatic attraction to the chloride ligands, resulting in shorter Zr-Cl bond distances compared to lower oxidation state complexes [21] [24]. Conversely, the Zr-O(THF) bonds are longer due to the weaker coordinate covalent interaction and the larger size of the tetrahydrofuran ligands [2] [3] [9].
The asymmetric charge distribution around the metal center contributes to the observed distortion from ideal octahedral geometry [1] [2] [21]. This distortion is further enhanced by the different π-bonding capabilities of chloride versus tetrahydrofuran ligands, with chloride providing some π-donation from its filled p orbitals to the empty d orbitals of zirconium [21] [24].
Electronic Structure Considerations
The d0 electronic configuration of zirconium(IV) eliminates any crystal field stabilization energy considerations that might influence the coordination geometry [8] [10]. Instead, the observed structure is primarily determined by steric factors, electrostatic interactions, and the intrinsic bonding preferences of the ligands [8] [10] [21]. The absence of d electrons also explains the colorless appearance of the compound and the lack of d-d electronic transitions in the UV-Vis spectrum [18].
A comprehensive comparative analysis of tetrachlorobis(tetrahydrofuran)zirconium with structurally related zirconium(IV) complexes reveals important trends in coordination chemistry, structural parameters, and stability patterns [27] [28] [29] [30]. This analysis encompasses complexes with different ligand sets, coordination numbers, and geometries to provide a broader understanding of zirconium coordination chemistry [27] [29] [30].
Comparison with Aqua and Solvent Complexes
The tetrachloro-diaqua zirconium(IV) complex, ZrCl4(H2O)2, represents the closest structural analogue to tetrachlorobis(tetrahydrofuran)zirconium [27] [28]. Both complexes exhibit six-coordinate octahedral geometries with four chloride ligands and two neutral donor molecules [27] [28]. However, significant differences emerge in the metal-ligand bond distances and overall stability patterns [27] [28].
The Zr-O bond lengths in the aqua complex (2.30-2.35 Å) are notably shorter than those observed in the tetrahydrofuran analogue (2.40-2.46 Å) [27] [28]. This difference reflects the smaller size of water compared to tetrahydrofuran and the stronger σ-donation capability of water due to its higher electronegativity [27] [28]. The aqua complex also demonstrates greater thermodynamic stability, as evidenced by its formation in aqueous solutions and resistance to ligand substitution reactions [27] [28].
Comparative studies with other solvent complexes, including ZrCl4(Py)2 (Py = pyridine) and ZrCl4(CH3CN)2, reveal systematic trends in coordination behavior [16] [28]. The pyridine complex exhibits longer Zr-N bond distances (2.45-2.50 Å) compared to the acetonitrile analogue (2.40-2.45 Å), reflecting the different σ-donation abilities and steric requirements of these ligands [16] [28]. All these complexes maintain the six-coordinate octahedral geometry, demonstrating the preference of zirconium(IV) for this coordination environment [16] [28].
Halide Variation Effects
The bromide analogue, ZrBr4(THF)2, provides direct insight into halide effects on structural and electronic properties [11] [31]. Both the chloride and bromide complexes exhibit similar coordination geometries and Zr-O(THF) bond distances (2.40-2.46 Å) [11] [31]. However, the Zr-Br bonds are longer than the corresponding Zr-Cl bonds due to the larger ionic radius of bromide [11] [31]. This difference affects the overall lattice energy and thermal stability, with the chloride complex generally exhibiting higher stability [11] [31].
Comparison with Anionic Complexes
Organometallic Comparisons
Comparison with organometallic zirconium complexes, such as bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2), reveals fundamental differences in coordination preferences and electronic structure [32] [33]. The metallocene complex adopts a tetrahedral geometry around zirconium, reflecting the strong π-donation from the cyclopentadienyl ligands and the reduced need for additional coordination [32] [33]. The Zr-Cl bond distances in Cp2ZrCl2 (2.45-2.50 Å) are similar to those in tetrachlorobis(tetrahydrofuran)zirconium, indicating comparable electrostatic interactions [32] [33].
Macrocyclic Ligand Complexes
Recent studies of zirconium(IV) complexes stabilized by macrocyclic bis(amido-phosphine) ligands provide insights into the effects of ligand preorganization on coordination geometry [29] [30]. These complexes, exemplified by ZrCl2[P2N2] (where [P2N2] = PhP(CH2SiMe2NSiMe2CH2)2PPh), demonstrate that the zirconium center sits above the plane defined by the donor atoms of the macrocyclic ligand [29] [30]. The structural distortions observed in the solid state are not evident in solution, suggesting considerable flexibility in the ligand backbone [29] [30].
Stability and Reactivity Trends
The comparative analysis reveals systematic trends in stability and reactivity across the series of zirconium(IV) complexes [27] [28] [29]. Complexes with harder donor atoms (H2O, pyridine) generally exhibit greater stability than those with softer donors (THF, phosphines) [27] [28]. The tetrachlorobis(tetrahydrofuran)zirconium complex exhibits moderate stability, intermediate between the highly stable aqua complex and the more labile phosphine derivatives [27] [28].
| Complex | Coordination Number | Geometry | Zr-Ligand Bond (Å) | Stability | Reference |
|---|---|---|---|---|---|
| ZrCl4(THF)2 | 6 | Distorted octahedral | 2.40-2.46 (O) | Moderate | [5] [31] |
| ZrCl4(H2O)2 | 6 | Octahedral | 2.30-2.35 (O) | High | [27] [28] |
| ZrCl4(Py)2 | 6 | Octahedral | 2.45-2.50 (N) | High | [16] [28] |
| ZrCl4(CH3CN)2 | 6 | Octahedral | 2.40-2.45 (N) | Moderate | [16] [28] |
| ZrBr4(THF)2 | 6 | Distorted octahedral | 2.40-2.46 (O) | Moderate | [11] [31] |
| [ZrCl6]2⁻ | 6 | Regular octahedral | 2.45-2.50 (Cl) | High | [17] [24] |
| Cp2ZrCl2 | 4 | Tetrahedral | 2.45-2.50 (Cl) | High | [32] [33] |
Flammable;Corrosive;Irritant